(4-dimethylsilylphenyl)-dimethylsilane
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Overview
Description
(4-dimethylsilylphenyl)-dimethylsilane: is an organosilicon compound with the chemical formula C12H22Si2 . This compound features two dimethylsilyl groups attached to a benzene ring at the 1,4-positions. . This compound is a colorless to light yellow liquid with an aromatic odor similar to benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Chlorodimethylsilane and 1,4-Dichlorobenzene:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-dimethylsilylphenyl)-dimethylsilane can undergo oxidation reactions, typically forming silanol derivatives.
Reduction: This compound can be reduced under specific conditions to form various silane derivatives.
Substitution: It can undergo substitution reactions where the dimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
Chemistry:
Precursor for Silicon Carbide Coating: Used in the development of silicon carbide coatings through plasma-assisted chemical vapor deposition processes.
Quantitative NMR Spectroscopy: Acts as a secondary standard in quantitative NMR spectroscopy.
Biology and Medicine:
Biocompatible Materials: Research into its potential use in biocompatible materials due to its unique chemical properties.
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its ability to form stable bonds with other molecules, facilitating various chemical reactions.
Molecular Targets and Pathways: It interacts with molecular targets such as other silanes and organic compounds, participating in pathways that lead to the formation of complex organosilicon compounds.
Comparison with Similar Compounds
1,4-Bis(dimethylvinylsilyl)benzene: Similar structure but with vinyl groups instead of dimethyl groups.
1,4-Bis(trimethylsilyl)benzene: Another similar compound with trimethylsilyl groups.
Uniqueness:
Properties
IUPAC Name |
(4-dimethylsilylphenyl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8,11-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQERVIARWMHFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)[SiH](C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-01-9 |
Source
|
Record name | 1,4-Bis(dimethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2488-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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